molecular formula C14H20O3 B13759478 Hexyl mandelate CAS No. 5431-31-2

Hexyl mandelate

Cat. No.: B13759478
CAS No.: 5431-31-2
M. Wt: 236.31 g/mol
InChI Key: WTWKQARYVVXCNG-UHFFFAOYSA-N
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Description

Hexyl mandelate is an organic compound with the molecular formula C14H20O3. It is an ester derived from mandelic acid and hexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl mandelate can be synthesized through the esterification of mandelic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexyl mandelate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Mandelic acid and hexanoic acid.

    Reduction: Hexanol and mandelic alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl mandelate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: this compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

Hexyl mandelate can be compared with other mandelate esters, such as methyl mandelate and ethyl mandelate. While all these compounds share similar chemical structures, this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity. This uniqueness makes this compound particularly suitable for applications requiring specific solubility and hydrophobicity properties.

Comparison with Similar Compounds

  • Methyl mandelate
  • Ethyl mandelate
  • Propyl mandelate

Properties

CAS No.

5431-31-2

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

hexyl 2-hydroxy-2-phenylacetate

InChI

InChI=1S/C14H20O3/c1-2-3-4-8-11-17-14(16)13(15)12-9-6-5-7-10-12/h5-7,9-10,13,15H,2-4,8,11H2,1H3

InChI Key

WTWKQARYVVXCNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

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